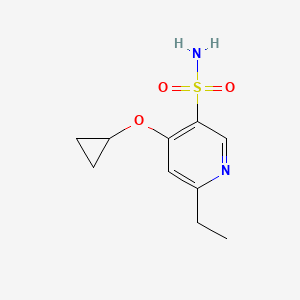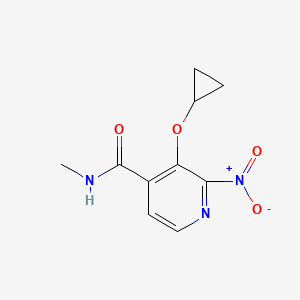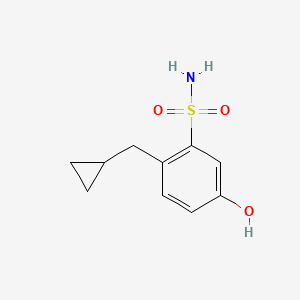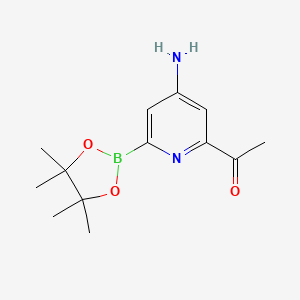![molecular formula C13H15F3N2O3 B14843499 Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is a chemical compound with the molecular formula C13H15F3N2O3 and a molecular weight of 304.27 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a trifluoromethyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative containing formyl and trifluoromethyl groups. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
- Oxidation of the formyl group yields a carboxylic acid derivative.
- Reduction of the formyl group yields an alcohol derivative.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Tert-butyl methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate: Similar structure but lacks the formyl group.
Tert-butyl N-{1-[2,6-bis(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-N-methylcarbamate: Contains additional functional groups and a piperidine ring.
Uniqueness: Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate is unique due to the presence of both formyl and trifluoromethyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C13H15F3N2O3 |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
tert-butyl N-[[2-formyl-6-(trifluoromethyl)pyridin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)17-6-8-4-9(7-19)18-10(5-8)13(14,15)16/h4-5,7H,6H2,1-3H3,(H,17,20) |
InChI Key |
HVBVGYXUHWEHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


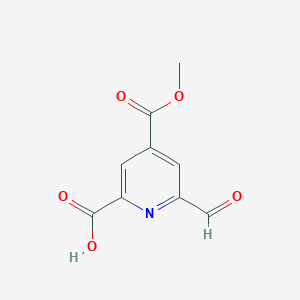


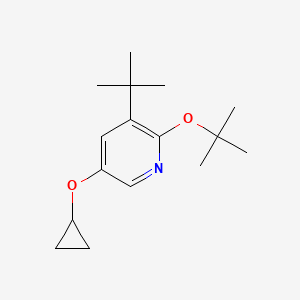

![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
